

Introduction: Unveiling the Molecular Identity of a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: *3-Formyl-2-hydroxybenzoxitrile*

CAS No.: 858478-91-8

Cat. No.: B1288492

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3-Formyl-2-hydroxybenzoxitrile, also known as 3-Cyano-2-hydroxybenzaldehyde, is a trifunctional aromatic compound featuring hydroxyl, formyl, and nitrile groups. This unique arrangement of an electron-donating group (-OH) and two electron-withdrawing groups (-CHO, -C≡N) on a benzene ring creates a complex electronic environment and imparts significant versatility.^[1] It serves as a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and novel heterocyclic scaffolds.^[1]

Given its pivotal role in synthetic chemistry, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **3-Formyl-2-hydroxybenzoxitrile**. The methodologies and interpretations presented herein are grounded in established principles and are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for confident characterization of this compound.

The structural foundation of our analysis is the molecule itself, depicted below.

Caption: Molecular Structure of **3-Formyl-2-hydroxybenzoxitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

^1H NMR Spectroscopy: Mapping the Proton Framework

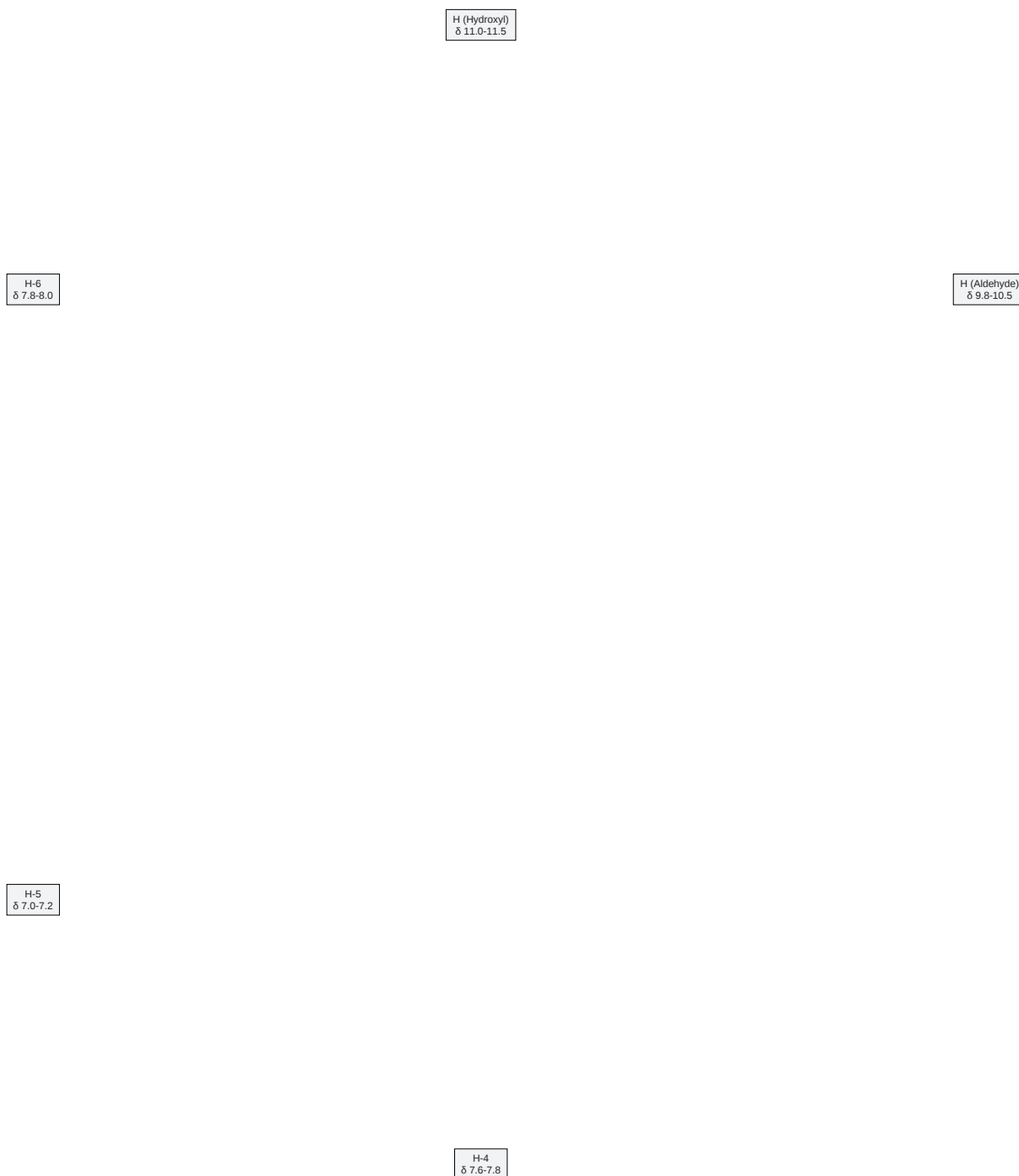
Proton (^1H) NMR spectroscopy reveals the number of distinct proton types and their electronic environments within a molecule.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Formyl-2-hydroxybenzoxazole** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical, as aromatic solvents can induce shifts in proton resonances (Aromatic Solvent-Induced Shifts, ASIS).^{[2][3]} For routine analysis, CDCl_3 is often suitable.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Obtain a high-resolution spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aldehyde (-CHO)	9.8 – 10.5	Singlet (s)	-	1H
Hydroxyl (-OH)	11.0 – 11.5 (variable, broad)	Singlet (s)	-	1H
Aromatic (H-4)	7.6 – 7.8	Doublet of Doublets (dd)	\sim 7-8, \sim 1-2	1H
Aromatic (H-5)	7.0 – 7.2	Triplet (t)	\sim 7-8	1H
Aromatic (H-6)	7.8 – 8.0	Doublet of Doublets (dd)	\sim 7-8, \sim 1-2	1H

The ^1H NMR spectrum of **3-Formyl-2-hydroxybenzotrile** is highly characteristic.

- Aldehydic and Hydroxyl Protons: The most downfield signal is a sharp singlet corresponding to the aldehydic proton.^[1] Its position far downfield is a direct consequence of the strong deshielding effect of the carbonyl group's magnetic anisotropy. The hydroxyl proton also appears significantly downfield, often as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The pronounced downfield shift here is indicative of strong intramolecular hydrogen bonding with the adjacent formyl group's carbonyl oxygen, a feature common in ortho-hydroxybenzaldehydes.^{[4][5][6]}
- Aromatic Region: The three aromatic protons give rise to a distinct and informative splitting pattern.
 - The proton at the C-5 position appears as a triplet, as it is coupled to two neighboring protons (H-4 and H-6) with similar coupling constants.
 - The protons at C-4 and C-6 each appear as a doublet of doublets. They are split by their ortho neighbor (H-5) with a larger coupling constant (3J , typically 7-8 Hz) and by their meta neighbor with a smaller coupling constant (4J , typically 1-2 Hz). This complex pattern is a definitive signature of the 1,2,3-trisubstituted aromatic ring system.



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Caption: Key ^1H NMR assignments for **3-Formyl-2-hydroxybenzonitrile**.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework, with each unique carbon atom producing a distinct signal.

The protocol is similar to that for ¹H NMR, using the same sample. However, as the ¹³C isotope has a low natural abundance, a greater number of scans (e.g., 128 or more) is required to obtain a good spectrum. Proton-decoupled mode is standard, resulting in a spectrum where each carbon signal appears as a singlet.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aldehyde (C=O)	190 – 196
Aromatic (C-OH)	155 – 162
Aromatic (C-H)	120 – 140
Aromatic (C-CHO)	120 – 140
Aromatic (C-CN)	110 – 120
Nitrile (-C \equiv N)	115 – 120

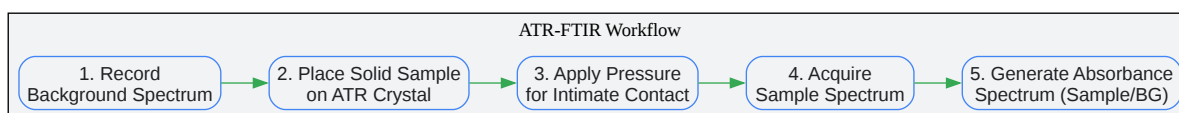
- **Carbonyl and Nitrile Carbons:** The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield ($\delta > 190$ ppm) as is characteristic for this functional group.^[1] The nitrile carbon resonates in the δ 115-120 ppm range, a typical value for cyano groups.^{[1][7]}
- **Aromatic Carbons:** The six aromatic carbons are chemically distinct and will show six separate signals. The carbon bearing the hydroxyl group (C-OH) is significantly deshielded due to the oxygen's electronegativity, appearing around δ 155-162 ppm. The carbon attached to the nitrile (C-CN) is expected to be the most upfield of the substituted carbons. The remaining carbons, including those attached to the aldehyde and hydrogen atoms, will appear in the typical aromatic region of δ 120-140 ppm. Unambiguous assignment often requires advanced 2D NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

ATR has become a primary sampling method due to its simplicity and lack of required sample preparation.[8] This self-validating system ensures direct and reproducible contact between the sample and the IR beam.

- **Instrument Preparation:** Before analysis, record a background spectrum of the clean, empty ATR crystal (e.g., diamond or ZnSe). This is crucial to subtract any atmospheric (CO_2 , H_2O) or crystal-related absorptions from the sample spectrum.
- **Sample Application:** Place a small amount of the solid **3-Formyl-2-hydroxybenzoxonitrile** powder directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum.[9][10]
- **Data Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm^{-1} .
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.



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Caption: Standard workflow for ATR-FT-IR analysis.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch	Hydroxyl (-OH)	3200 - 3400	Broad, Strong
C-H stretch	Aromatic	~3100	Medium
C-H stretch	Aldehyde (-CHO)	2820 - 2880 & 2720 - 2780	Medium, Sharp
C≡N stretch	Nitrile (-C≡N)	2220 - 2240	Sharp, Medium
C=O stretch	Aldehyde (-CHO)	1650 - 1670	Strong, Sharp
C=C stretch	Aromatic Ring	1450 - 1600	Medium-Strong

The IR spectrum provides a clear "fingerprint" confirming the key functional groups.

- **O-H Stretch:** A prominent, broad absorption band in the 3200-3400 cm⁻¹ region is characteristic of the hydroxyl O-H stretch. Its breadth is a result of intermolecular and intramolecular hydrogen bonding.
- **C≡N Stretch:** A sharp, moderately intense peak around 2230 cm⁻¹ is the unmistakable signature of the nitrile C≡N triple bond stretch.^[1]
- **C=O Stretch:** A very strong, sharp band around 1660 cm⁻¹ corresponds to the aldehyde carbonyl C=O stretch. The frequency is lower than that of a simple aromatic aldehyde (~1700 cm⁻¹) due to two factors: conjugation with the aromatic ring and, critically, the intramolecular hydrogen bond with the ortho-hydroxyl group, which weakens the C=O bond.^{[5][11]}
- **Aldehyde C-H Stretch:** The presence of the aldehyde is further confirmed by two weaker, but sharp, bands near 2850 cm⁻¹ and 2750 cm⁻¹, known as Fermi doublets, which arise from the C-H bond stretch of the formyl group.^[1]

- Aromatic Region: Multiple sharp bands between 1450-1600 cm^{-1} are due to C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

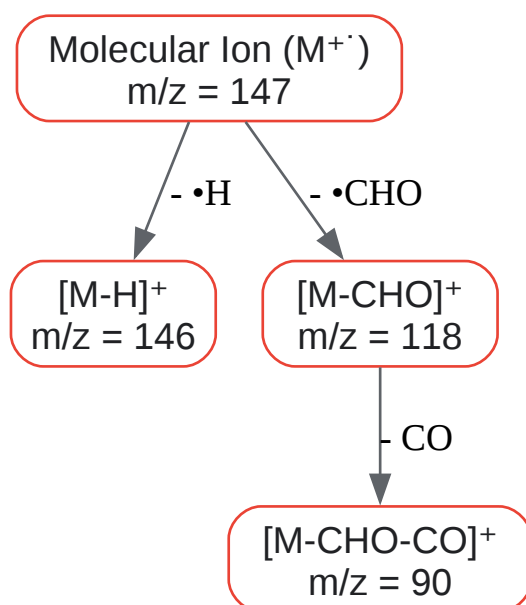
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion ($M^{+\cdot}$).
- Fragmentation: The high energy of EI causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged ions (fragment ions) and neutral radicals.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

m/z Value	Proposed Fragment	Identity
147	$[\text{C}_8\text{H}_5\text{NO}_2]^+$	Molecular Ion (M^+)
146	$[\text{M} - \text{H}]^+$	Loss of a hydrogen radical from the aldehyde
118	$[\text{M} - \text{CHO}]^+$	Loss of the formyl radical (α -cleavage)
90	$[\text{M} - \text{CHO} - \text{CO}]^+$	Subsequent loss of carbon monoxide from the $[\text{M} - \text{CHO}]^+$ fragment

The mass spectrum of an aromatic aldehyde is typically characterized by a strong molecular ion peak due to the stability of the aromatic system.[\[12\]](#)[\[13\]](#)

- **Molecular Ion Peak (M^+):** The most critical piece of information is the molecular ion peak. For **3-Formyl-2-hydroxybenzotrile** ($\text{C}_8\text{H}_5\text{NO}_2$), this peak will appear at an m/z of 147, confirming the molecular weight of the compound.[\[14\]](#)[\[15\]](#)
- **Key Fragmentations:** The fragmentation pattern provides corroborating structural evidence. For aromatic aldehydes, the most characteristic fragmentations are α -cleavages next to the carbonyl group.[\[12\]](#)[\[16\]](#)
 - **$[\text{M}-1]^+$ Peak (m/z 146):** Loss of the weakly bound aldehydic hydrogen radical is a very common pathway, resulting in a prominent peak at m/z 146.[\[1\]](#)[\[13\]](#)
 - **$[\text{M}-29]^+$ Peak (m/z 118):** Loss of the entire formyl radical ($\bullet\text{CHO}$) is another diagnostic α -cleavage, leading to a significant peak at m/z 118.[\[1\]](#)[\[13\]](#) This fragment corresponds to the 2-hydroxybenzotrile cation.



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Caption: Primary EI-MS fragmentation pathways for the title compound.

Conclusion

The comprehensive spectroscopic analysis of **3-Formyl-2-hydroxybenzotrile** provides a robust and self-validating dataset for its unequivocal identification. The 1H NMR spectrum confirms the 1,2,3-trisubstitution pattern on the aromatic ring and the presence of the hydroxyl and aldehydic protons. The ^{13}C NMR spectrum maps the complete carbon skeleton. FT-IR spectroscopy provides a clear fingerprint of the key hydroxyl, nitrile, and carbonyl functional groups, with the position of the $C=O$ stretch offering insight into the intramolecular hydrogen bonding. Finally, mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns consistent with an aromatic aldehyde structure. Together, these techniques provide the necessary evidence for researchers to confidently confirm the structure and purity of this versatile chemical intermediate.

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